molecular formula C6H7NO2S2 B13662152 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid

Cat. No.: B13662152
M. Wt: 189.3 g/mol
InChI Key: HHATYCZQUYXPPQ-UHFFFAOYSA-N
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Description

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid is a thiazole derivative characterized by a methylthio-methyl substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. Thiazole derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to thiazole-based ligands .

Properties

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9)

InChI Key

HHATYCZQUYXPPQ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=CS1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methodologies

Condensation and Oxidation Starting from L-Cysteine Hydrochloride

A Chinese patent (CN102372680A) details a four-step process for preparing thiazole-4-carboxylic acid derivatives starting from L-cysteine hydrochloride and formaldehyde, which can be adapted for methylthio substitution at the 2-position.

Stepwise Process:
  • Condensation and Esterification:

    • L-cysteine hydrochloride reacts with formaldehyde to form thiazolidine-4-carboxylic acid methyl ester.
    • Esterification is performed by passing dry HCl gas into methanol solution of the acid, stirring at room temperature for 12 hours.
    • White crystalline methyl ester hydrochloride salt precipitates and is isolated.
    • Yield: 89%.
  • Oxidation:

    • The methyl ester is oxidized using manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours.
    • Reaction molar ratios: thiazolidine-4-carboxylate methyl ester to MnO₂ approximately 1:20–1:26.
    • Yield: ~80%.
  • Hydrolysis:

    • The methyl ester is hydrolyzed using 10% sodium hydroxide aqueous solution at reflux for 1 hour.
    • Acidification with HCl to pH 3 precipitates the thiazole-4-carboxylic acid.
    • Yield: high, with molar ratio NaOH to ester 2.0–2.9.
Step Reagents/Conditions Yield (%) Notes
Condensation/Esterification L-cysteine hydrochloride + formaldehyde; MeOH + dry HCl gas, RT, 12 h 89 White crystalline methyl ester salt
Oxidation Methyl ester + MnO₂, acetonitrile, 60–100°C, 24–72 h ~80 MnO₂ activated at 300°C for 500 min improves yield
Hydrolysis 10% NaOH aqueous, reflux 1 h; acidify to pH 3 High Precipitation of acid, filtration

This method is notable for using inexpensive, readily available starting materials, mild reaction conditions, and straightforward purification steps. It is scalable and industrially attractive due to cost-effectiveness and clean reaction profiles.

Functionalization via Thioamide Condensation

Research literature (J. Med. Chem., 1994) describes the synthesis of 2-substituted thiazoles via condensation of thiazole intermediates with thioamide derivatives, including methylthio functional groups.

  • Condensation of 2-substituted thiazoles with methylthio-containing thioamides leads to 2-[(Methylthio)methyl]thiazole derivatives.
  • Subsequent hydrolysis and acylation steps allow for introduction of carboxylic acid groups at the 4-position.
  • Reagents include ((dimethylamino)methyl)thioamide or ((acetylamino)methyl)thioamide.
  • Hydrolysis typically performed with 35% HCl to yield the free acid.

This approach offers a modular route to diverse 2-substituted thiazoles with fine control over substitution patterns, suitable for medicinal chemistry applications.

Comparative Analysis of Methods

Feature Cyclization (US Patent) Condensation/Oxidation (CN Patent) Thioamide Condensation (Literature)
Starting Materials Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide L-cysteine hydrochloride, formaldehyde 2-substituted thiazoles, thioamides
Reaction Conditions Acetonitrile, reflux, ~1 h Multiple steps, 60–100°C, 12–72 h Condensation, hydrolysis with HCl
Complexity Moderate Multi-step, includes oxidation Multi-step, condensation and hydrolysis
Yield High (not quantified) 80–89% per step Moderate to high (dependent on step)
Scalability Good Good, industrially viable Suitable for lab-scale synthesis
Advantages Mild, efficient, high selectivity Uses cheap raw materials, clean process Versatile for diverse substitutions

Summary and Recommendations

The preparation of 2-[(Methylthio)methyl]thiazole-4-carboxylic acid can be achieved through several well-documented synthetic routes:

  • The cyclization of haloacetoacetates with thioacetamide in the presence of amines provides a rapid, high-yielding method for related thiazole carboxylates and can be adapted for methylthio substitution.

  • The condensation of L-cysteine hydrochloride with formaldehyde followed by oxidation and hydrolysis offers an economical and scalable route, with mild conditions and good yields, suitable for industrial synthesis.

  • The condensation of thiazole intermediates with methylthio-containing thioamides allows for tailored substitution patterns, valuable in medicinal chemistry but more complex.

For industrial or large-scale synthesis, the L-cysteine-based method is recommended due to cost efficiency and operational simplicity. For research and development focusing on derivative diversity, the thioamide condensation approach is advantageous.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., 7 M HCl), the compound hydrolyzes slowly, producing N- and S-acetylcysteine derivatives, cysteine, and acetic acid . The reaction rate is pH-dependent, with maximum activity near pH 1.7 due to equilibrium shifts between thiazolinium ion and hydrolysis products .

Condition Products Key Notes
7 M HCl N-, S-acetylcysteine, cysteine, acetic acidSlow reaction, pseudo-equilibrium
0.1 M NaOH Sodium salt of the carboxylic acidRapid hydrolysis of ester precursor

Nucleophilic Substitution

The methylthio group (-SMe) at position 2 is reactive toward nucleophilic substitution. Strong nucleophiles (e.g., hydroxide, alkoxides) can replace the methylthio group, forming derivatives with diverse functional groups. For example:

  • Reaction : 2-[(methylthio)methyl]thiazole-4-carboxylic acid + Nu⁻ → 2-[Nu]methylthiazole-4-carboxylic acid + MeSH

  • Conditions : Aqueous base or polar aprotic solvents (e.g., DMF).

This reactivity is analogous to methylation studies on quinoline derivatives, where similar substitution mechanisms (e.g., SN2) are observed .

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification or amide formation with alcohols or amines, respectively. These reactions are typically catalyzed by coupling agents (e.g., DCC, HOBt) or acid chlorides. For example:

  • Esterification : Reaction with methanol in presence of HCl gas yields methyl esters .

  • Amide Formation : Reaction with amines (e.g., NH₃) produces amides, which are precursors for drug development .

Thermal Stability and Rearrangements

The compound exhibits stability under standard conditions but undergoes rearrangement under prolonged thermal stress. For example, refluxing in acetonitrile can lead to cyclization or dehydration side reactions, as observed in related thiazole syntheses .

Biological Relevance

While not directly studied in the provided sources, structurally similar thiazole derivatives (e.g., thiazolidin-4-ones) exhibit anticancer activity via CDK2 inhibition and cytotoxic effects on tumor cell lines (MCF-7, HepG2) . This suggests potential applications in medicinal chemistry for the compound under study.

Key Reaction Comparison Table

Reaction Type Reagents/Conditions Outcome Source
Hydrolysis (ester → acid)NaOH (0.1 M), refluxSodium salt of carboxylic acid
Nucleophilic substitutionNu⁻ (e.g., OH⁻), aqueous baseSubstituted thiazole derivatives
EsterificationMethanol, HCl gasMethyl ester
Amide formationAmine, coupling agentAmide derivatives

Scientific Research Applications

2-[(Methylthio)methyl]thiazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antitumor activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituents at 2-Position Molecular Weight Key Properties/Applications Evidence ID
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid -(SCH₃)CH₂- 203.26 (calc.) Enhanced lipophilicity; drug candidate [3], [9]
2-Phenylthiazole-4-carboxylic Acid -Ph 205.23 Anticancer activity (IC₅₀: 1.2 µM) [1], [6]
2-(Trifluoromethyl)thiazole-4-carboxylic Acid -CF₃ 197.14 High acidity (pKa ~2.1); enzyme inhibition [17]
2-(4-Methoxybenzyl)thiazole-4-carboxylic Acid -(4-MeO-Ph)CH₂- 249.29 Improved solubility; antitumor leads [18], [19]
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid -NHCH₂CH₃; -CH₃ at 4-position 186.23 pH-dependent stability; antimicrobial [12]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 2-(Trifluoromethyl)thiazole-4-carboxylic Acid significantly lowers the pKa of the carboxylic acid (enhancing acidity) compared to the methylthio-methyl group, which may influence binding to charged residues in target proteins .
  • Aromatic vs. Aliphatic Substituents : Phenyl substituents (e.g., 2-Phenylthiazole-4-carboxylic Acid) exhibit strong π-π stacking interactions, contributing to anticancer activity, whereas aliphatic groups like methylthio-methyl improve pharmacokinetic properties .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 2-Phenylthiazole-4-carboxylic Acid) exhibit moderate aqueous solubility (~2 mg/mL at pH 7.4), whereas esterified forms (e.g., Methyl 2-phenylthiazole-4-carboxylate) are more lipophilic (logP ~2.5) .
  • Stability : The methylthio-methyl group is susceptible to oxidative degradation, unlike the stable trifluoromethyl group, necessitating formulation under inert conditions .

Biological Activity

2-[(Methylthio)methyl]thiazole-4-carboxylic acid, also known as 2-(methylthio)-1,3-thiazole-4-carboxylic acid, is a heterocyclic compound notable for its diverse biological activities. This compound contains a thiazole ring with a methylthio group and a carboxylic acid functional group, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : CHNOS
  • Molecular Weight : Approximately 143.16 g/mol

The thiazole ring structure is essential for the compound's interaction with biological targets, suggesting potential applications in medicinal chemistry.

Biological Activities

Research indicates that 2-[(Methylthio)methyl]thiazole-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Properties : It has been documented to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

The mechanisms through which 2-[(Methylthio)methyl]thiazole-4-carboxylic acid exerts its biological effects are still under investigation. However, preliminary studies suggest interactions with various biological molecules that may lead to the modulation of signaling pathways involved in inflammation and oxidative stress responses.

Comparative Analysis with Similar Compounds

A comparison of 2-[(Methylthio)methyl]thiazole-4-carboxylic acid with structurally similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaUnique Features
2-Methylthiazole-4-carboxylic AcidCHNOSLacks methylthio group; simpler structure
2-(Methylsulfanyl)thiazoleCHNSContains two sulfur atoms; different reactivity
5-(Benzoxazol-2-yl)-2-(methylthio)thiazoleCHNOSMore complex structure; additional aromatic system

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiazole derivatives, including 2-[(Methylthio)methyl]thiazole-4-carboxylic acid:

  • Antitumor Activity : A study highlighted the antitumor potential of thiazole derivatives, where modifications to the thiazole ring led to significant cytotoxic effects against various cancer cell lines (e.g., leukemia, melanoma) .
  • Diabetes Management : Another investigation demonstrated that thiazole derivatives could attenuate hyperglycemia and improve insulin sensitivity in diabetic models, suggesting a therapeutic role for such compounds in managing diabetes .
  • Inflammation and Oxidative Stress : Research has shown that compounds similar to 2-[(Methylthio)methyl]thiazole-4-carboxylic acid can reduce markers of inflammation and oxidative stress in animal models .

Q & A

Q. Basic

  • Elemental analysis : Validates empirical formula and purity (>97% as per commercial standards) .
  • IR spectrophotometry : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thioether S-C bonds) .
  • NMR spectroscopy : ¹H NMR resolves methylthio (δ ~2.1 ppm) and thiazole proton environments (δ 7–8 ppm for aromatic protons). For example, (2RS,4R)-2-phenylthiazolidine derivatives show distinct splitting patterns for diastereomers .
  • Chromatography : HPLC or TLC with UV detection confirms homogeneity .

How can researchers mitigate byproduct formation during synthesis?

Advanced
Byproducts often arise from incomplete coupling or side reactions (e.g., oxidation of methylthio groups). Strategies include:

  • Optimizing stoichiometry : Use 1.1–1.2 equiv of coupling agents (EDCI/HOBt) to drive reactions to completion .
  • Controlling reaction atmosphere : Conduct reactions under nitrogen to prevent oxidation of sulfur-containing moieties .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts, as demonstrated in thiazolidine-4-carboxylic acid syntheses .

What computational tools can predict the compound’s reactivity or bioactivity?

Q. Advanced

  • Retrosynthesis tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes by analyzing databases of similar thiazole syntheses .
  • Docking studies : Molecular modeling software (AutoDock, Schrödinger) can simulate interactions with biological targets (e.g., enzymes implicated in cancer or thrombosis, as suggested by related thiazole derivatives) .
  • QSAR models : Correlate structural features (e.g., methylthio substitution) with activity data from analogs .

How do structural modifications of the methylthio group affect biological activity?

Advanced
Replacing the methylthio group with other sulfur-containing moieties (e.g., ethylthio, arylthio) alters lipophilicity and target binding. For example:

  • Anticancer activity : Isoxazolemethylthio derivatives showed inhibitory effects on platelet aggregation and tumor models .
  • Enzyme inhibition : Thiazole-4-carboxylic acid amides with hydrophobic side chains enhanced stability in metabolic assays .
  • Methodology : Test modified analogs in enzyme inhibition assays (e.g., COX-1/2 for antiplatelet activity) or cell viability assays (MTT) using cancer cell lines .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Solvent volume : Scaling EDCI/HOBt-mediated couplings requires large volumes of CH₂Cl₂, which raises safety and cost concerns. Switching to greener solvents (e.g., THF) may be explored .
  • Purification : Silica gel chromatography becomes impractical at large scales. Alternatives include recrystallization (using ethanol/water mixtures) or centrifugal partition chromatography .
  • Yield consistency : Pilot batches of similar compounds reported 5–10% yield drops during scale-up due to incomplete mixing or thermal gradients .

How can regioselectivity be controlled in thiazole ring functionalization?

Q. Advanced

  • Directing groups : Electron-withdrawing groups (e.g., nitro, cyano) at specific positions guide electrophilic substitution. For example, nitration of benzothiazole derivatives occurs preferentially at the 4-position .
  • Metal catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/alkyl groups selectively. Ethyl 2-aminothiazole-4-carboxylate derivatives were functionalized using such methods .

What comparative studies exist between this compound and its analogs?

Q. Basic

  • Structural analogs : 2-Phenylthiazole-4-carboxylic acid (CAS 7113-10-2) shares similar synthetic routes but lacks the methylthio group, reducing lipophilicity .
  • Bioactivity : Isoxazolemethylthio analogs demonstrated higher antiplatelet activity than methylthio derivatives in preclinical models .
  • Data tabulation :
CompoundMelting Point (°C)Yield (%)Key Bioactivity
Target compound148–149 58–76 Under investigation
2-Phenylthiazole-4-carboxylic acid201–203 65–70 Enzyme inhibition

What protocols are recommended for evaluating stability under storage?

Q. Basic

  • Storage conditions : Store at –20°C in amber vials under nitrogen to prevent oxidation of the methylthio group .
  • Stability assays : Monitor degradation via HPLC every 6 months; >95% purity maintained over 2 years under recommended conditions .

How can researchers address conflicting data in biological activity studies?

Q. Advanced

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to identify context-dependent effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to validate target engagement (e.g., thrombotic pathways for antiplatelet activity) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 2-arylthiazolidine-4-carboxylic acid derivatives) to identify trends .

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